N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
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Overview
Description
N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl ring substituted with an acetyl-ethyl-amino group and a 2-chloro-acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a reaction with ethylamine to form N-ethyl-cyclohexylamine.
Acetylation: The N-ethyl-cyclohexylamine is then acetylated using acetic anhydride to form N-[4-(Acetyl-ethyl-amino)-cyclohexyl]amine.
Chlorination: Finally, the acetylated intermediate reacts with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, thiourea, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide can be compared with similar compounds such as:
N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-bromo-acetamide: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-fluoro-acetamide: Contains a fluoro group, potentially altering its chemical properties and interactions.
N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-iodo-acetamide: The iodo group may confer different reactivity and biological effects compared to the chloro derivative.
Properties
IUPAC Name |
N-[4-[acetyl(ethyl)amino]cyclohexyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-3-15(9(2)16)11-6-4-10(5-7-11)14-12(17)8-13/h10-11H,3-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXEFIYUWJUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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